molecular formula C13H14FNOS B11738744 [(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine CAS No. 1856040-86-2

[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine

Cat. No.: B11738744
CAS No.: 1856040-86-2
M. Wt: 251.32 g/mol
InChI Key: IPIGPTLPPGSYKT-UHFFFAOYSA-N
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Description

The compound [(5-fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine is a secondary amine featuring two distinct aromatic substituents: a 5-fluorothiophen-2-yl group and a 3-methoxyphenyl group linked via methylene bridges.

Properties

CAS No.

1856040-86-2

Molecular Formula

C13H14FNOS

Molecular Weight

251.32 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(3-methoxyphenyl)methanamine

InChI

InChI=1S/C13H14FNOS/c1-16-11-4-2-3-10(7-11)8-15-9-12-5-6-13(14)17-12/h2-7,15H,8-9H2,1H3

InChI Key

IPIGPTLPPGSYKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.

    Methoxyphenyl Substitution: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiophenes.

Scientific Research Applications

[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxyphenyl group can modulate its electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Thiophene Substituents on Aromatic Ring Molecular Weight Key Features (vs. Target Compound) Evidence ID
[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine 5-Fluoro 3-Methoxy 265.31 g/mol* Reference compound N/A
[(5-Fluoro-2-methylphenyl)methyl][(thiophen-2-yl)methyl]amine None (thiophene) 5-Fluoro-2-methylphenyl 235.32 g/mol Fluorine on phenyl; methyl instead of methoxy
[(5-Methylthiophen-2-yl)methyl][(3-trifluoromethylphenyl)methyl]amine 5-Methyl 3-CF₃ 285.33 g/mol Strong electron-withdrawing CF₃ vs. methoxy
[2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine N/A (pyrazole) 3-Methoxy 287.41 g/mol Pyrazole instead of thiophene; ethyl linker

*Calculated based on molecular formula C₁₃H₁₃FNO₂S.

Key Observations :

  • Bioactivity Implications : Substitution patterns influence receptor binding. For example, BW373U86 (a delta opioid agonist in –6) shares a benzylamine scaffold but lacks thiophene; its convulsant effects highlight the importance of substituent choice in toxicity profiles .

Physicochemical Properties

  • Spectroscopic Signatures :
    • IR : Methoxy C-O stretch (~1250 cm⁻¹) and thiophene C-S (~700 cm⁻¹) align with data in .
    • NMR : Fluorine-induced deshielding in ¹H/¹³C NMR (cf. ’s fluoro analogs) .

Pharmacological and Toxicological Considerations

  • Receptor Selectivity : The 3-methoxy group may favor interactions with serotonin or adrenergic receptors, as seen in 3-MeOMA (), a methoxymethamphetamine derivative .
  • Toxicity Risks : Thiophene-containing amines (e.g., BW373U86 in ) are associated with convulsant effects at high doses, possibly due to off-target CNS activity .

Biological Activity

[(5-Fluorothiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C13H12FNO
  • Molecular Weight : 221.24 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC=C(S1)C(=C(C=C2C=CC(=C(C=C2)OC)C)N)F

This compound features a thiophene ring substituted with fluorine and a methoxy group on the phenyl ring, contributing to its lipophilicity and potential for biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Fluorinated Thiophene Moiety : Using fluorination techniques on thiophene derivatives.
  • Synthesis of the Methoxyphenyl Moiety : Achieved through methoxylation of phenolic compounds.
  • Coupling Reaction : The final step often employs nucleophilic substitution to link the two moieties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound can bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Case Studies and Research Findings

  • Anticancer Activity : Recent studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction via mitochondrial pathways.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)12.5
    A549 (Lung)15.0
    HeLa (Cervical)10.0
  • Antimicrobial Properties : The compound has been evaluated for antimicrobial activity against several bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128

Applications in Medicine

The potential applications of this compound in medicine include:

  • Drug Development : Its unique structure makes it a candidate for developing new therapeutics targeting neurological disorders and cancers.
  • Pharmacological Studies : Ongoing research is investigating its role as a pharmacophore in drug design, focusing on optimizing its efficacy and safety profiles.

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